molecular formula C28H46O4 B033087 Nonyl undecyl phthalate CAS No. 65185-89-9

Nonyl undecyl phthalate

Cat. No.: B033087
CAS No.: 65185-89-9
M. Wt: 446.7 g/mol
InChI Key: ACBFJMAXNZVRRX-UHFFFAOYSA-N
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Description

Nonyl undecyl phthalate is a phthalate ester, which is a type of chemical compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is specifically used in the production of polyvinyl chloride (PVC) and other polymers to enhance their properties.

Mechanism of Action

Target of Action

Nonyl undecyl phthalate is a phthalic acid ester . Phthalates are known to interact with a variety of proteins, enzymes, and receptors . They are endocrine-disrupting chemicals (EDCs), which affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism .

Mode of Action

Phthalates, including this compound, interfere with nuclear receptors in various neural structures involved in controlling brain functions . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They also disrupt the levels and activity of the HPA axis at multiple levels . Biodegradation of phthalates using microorganisms could play a significant role .

Pharmacokinetics

The physical-chemical properties of phthalates control their partitioning and fate in the environment . The air and water solubilities decrease by orders of magnitude from the short alkyl chain phthalates to the long alkyl chain phthalates . The octanol-water partition coefficient, which is a measure of hydrophobicity, increases by orders of magnitude with increasing alkyl chain length .

Result of Action

Phthalates can induce neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . They can alter the levels of ACTH as well as the steroidogenic process leading to the altered production of cortisol .

Action Environment

Phthalates are ubiquitous in all environmental compartments due to their widespread application . They have been widely detected throughout the worldwide environment . Their presence in the environment has attracted considerable attention due to their potential impacts on ecosystem functioning and on public health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl undecyl phthalate is synthesized through the esterification of phthalic anhydride with nonyl alcohol and undecyl alcohol. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, which accelerates the esterification process. The reaction proceeds in two stages: the formation of a monoester followed by the formation of a diester. The first stage is very fast and irreversible, while the second stage is slower and requires careful control of reaction conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in isothermal, semibatch reactors. The process involves maintaining a constant temperature and gradually adding reactants to control the reaction rate. The use of sulfuric acid as a catalyst ensures a high reaction rate and efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: Nonyl undecyl phthalate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of phthalic acid and the corresponding alcohols.

Common Reagents and Conditions:

    Esterification: Phthalic anhydride, nonyl alcohol, undecyl alcohol, sulfuric acid (catalyst).

    Hydrolysis: Water, acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Nonyl undecyl phthalate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

  • Diheptyl phthalate
  • Dinonyl phthalate
  • Diundecyl phthalate

Comparison: Nonyl undecyl phthalate is unique in its combination of nonyl and undecyl alcohols, which provides a balance of properties not found in other phthalates. For example, diheptyl phthalate and dinonyl phthalate have shorter alkyl chains, resulting in different plasticizing effects. Diundecyl phthalate, on the other hand, has longer alkyl chains, which can affect its solubility and compatibility with certain polymers .

Properties

IUPAC Name

1-O-nonyl 2-O-undecyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O4/c1-3-5-7-9-11-12-14-16-20-24-32-28(30)26-22-18-17-21-25(26)27(29)31-23-19-15-13-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBFJMAXNZVRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883156
Record name n-Nonyl n-undecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65185-89-9
Record name 1-Nonyl 2-undecyl 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65185-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonyl undecyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Nonyl n-undecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonyl undecyl phthalate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential health effects of Nonyl Undecyl Phthalate exposure in mammals?

A1: Research indicates that this compound, similar to other high molecular weight phthalates, primarily exerts its effects through its monoester metabolite, mono-(heptyl, nonyl, undecyl) phthalate (M711P). In rodent studies, M711P, along with other phthalate monoesters, demonstrated inhibition of gap junctional intercellular communication (GJIC) and induction of peroxisomal β-oxidation in rat and mouse hepatocytes. [] These effects were observed in a concentration-dependent manner, with significant inhibition of GJIC occurring at concentrations as low as 50 µM. [] Interestingly, these effects were not observed in hamster, monkey, or human hepatocytes, suggesting species-specific responses to phthalate monoesters. [] This species-specific response was further corroborated by in vivo studies where high doses of Di-isononyl phthalate (DINP) caused increased liver weight, inhibited GJIC, and increased DNA synthesis in rat and mouse livers, effects consistent with the tumorigenic response observed in chronic rodent studies. [] Notably, these effects exhibited a threshold, with lower doses not eliciting such responses. []

Q2: How does the structure of this compound impact its toxicity compared to other phthalates?

A2: While specific structural data for this compound wasn't provided in the research excerpts, studies examining a range of phthalates, including this compound, revealed a relationship between structure and toxicity in aquatic organisms. [, ] Lower molecular weight phthalates (C1 to C4 alkyl chain lengths), demonstrated increasing toxicity with decreasing water solubility. [] In contrast, higher molecular weight phthalates, including this compound (with alkyl chains of 6 carbons or more), showed minimal acute toxicity in aquatic species, likely due to their limited water solubility (≤1.1 mg/L). [] This suggests that the longer alkyl chains in this compound contribute to its lower acute toxicity in aquatic environments compared to smaller phthalates like dimethyl phthalate or diethyl phthalate. []

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